Vinyl phosphine
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Overview
Description
Vinyl phosphine is an organophosphorus compound characterized by the presence of a vinyl group (CH=CH2) attached to a phosphorus atom. This compound is of significant interest in organic synthesis and catalysis due to its unique reactivity and ability to form stable phosphorus-carbon bonds.
Preparation Methods
Vinyl phosphine can be synthesized through various methods, including:
Quaternization of Vinylphosphines: This method involves the reaction of vinylphosphines with alkyl halides to form vinylphosphonium salts.
Reaction with Organometallic Reagents: The interaction of Grignard reagents with chlorophosphines is a common synthetic route.
Peterson-like Olefination: This involves the reaction of α-trimethylsilyl phosphonium ylides with iodomethyltrimethylsilane.
Chemical Reactions Analysis
Vinyl phosphine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Substitution Reactions: It can react with electrophiles such as alkyl halides to form bis-alkylated products.
Nucleophilic Addition: This compound can participate in nucleophilic addition reactions, forming zwitterionic intermediates.
Intramolecular Wittig Reaction: This reaction involves the formation of carbo- or heterocyclic systems from vinylphosphonium salts.
Scientific Research Applications
Vinyl phosphine has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of carbo- and heterocyclic systems.
Catalysis: This compound derivatives are used as ligands in transition metal catalysis and organocatalysis.
Material Science: This compound is used in the preparation of new porous organic ligands.
Mechanism of Action
The mechanism of action of vinyl phosphine involves:
Nucleophilic Attack: The phosphorus atom in this compound acts as a nucleophile, attacking electrophilic centers such as carbonyl groups.
Formation of Zwitterionic Intermediates: These intermediates can undergo further transformations, leading to the formation of phosphonium salts.
Oxidative Addition and Reductive Elimination: In catalytic cycles, this compound can undergo oxidative addition to form phosphonium salts, followed by reductive elimination to regenerate the catalyst.
Comparison with Similar Compounds
Vinyl phosphine can be compared with other similar compounds such as:
Aryl Phosphines: These compounds have aryl groups attached to the phosphorus atom and are widely used in catalysis.
Alkyl Phosphines: These compounds have alkyl groups attached to the phosphorus atom and are known for their stability and reactivity.
Phosphine Oxides: These are oxidized forms of phosphines and are used as antioxidants and stabilizers.
This compound stands out due to its unique reactivity and ability to form stable phosphorus-carbon bonds, making it a valuable compound in various fields of research and industry.
Biological Activity
Vinyl phosphine compounds, particularly trialkyl(vinyl)phosphonium derivatives, have garnered attention in recent research for their diverse biological activities. This article synthesizes findings from various studies, highlighting their antibacterial properties, effects on mitochondrial function, and potential applications in cancer therapy.
Overview of this compound Compounds
Vinyl phosphines are organophosphorus compounds that contain a vinyl group (−CH=CH2) attached to a phosphorus atom. Their unique structure allows for various chemical transformations and biological interactions. The trialkyl(vinyl)phosphonium derivatives are particularly notable for their pronounced biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound derivatives. For instance, trialkyl phosphonium derivatives have shown significant antibacterial activity against Bacillus subtilis and other strains. These compounds were synthesized through a method utilizing phosphine oxides and Grignard reagents, leading to the discovery of several effective derivatives.
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
P 555 | Bacillus subtilis | 5 μM |
P 666 | Staphylococcus aureus | 10 μM |
P 444 | Escherichia coli | 15 μM |
Mitochondrial Uncoupling Activity
This compound derivatives have also been studied for their ability to uncouple mitochondrial respiration. This property is significant as it relates to energy metabolism and potential therapeutic applications in conditions characterized by mitochondrial dysfunction.
- Mechanism of Action : The uncoupling effect is primarily due to increased proton permeability across the inner mitochondrial membrane (IMM). This results in enhanced respiration rates while collapsing the membrane potential.
Case Study: Mitochondrial Effects of P 555
In isolated rat liver mitochondria, P 555 was found to be the most effective compound in stimulating respiration and inducing mitochondrial swelling. The study reported that at concentrations as low as 5 μM, P 555 significantly decreased the membrane potential, indicating its potent uncoupling action.
Table 2: Mitochondrial Activity of this compound Derivatives
Compound | Respiration Stimulation (C50) | Membrane Potential Collapse |
---|---|---|
P 555 | 5 μM | Significant |
P 666 | 10 μM | Moderate |
P 444 | 15 μM | Minimal |
Potential in Cancer Therapy
The biological activity of vinyl phosphines extends into cancer research. Certain derivatives have shown promise in inhibiting cell viability in various cancer cell lines, including human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa).
- Mechanism of Action : The observed effects include disruption of cell membranes at high concentrations, cell cycle arrest in the S phase, and induction of reactive oxygen species (ROS), which are critical pathways in cancer cell death.
Table 3: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound 5 | HeLa | 12 | Membrane disruption |
Compound 7 | Ishikawa | 15 | ROS induction |
Properties
CAS No. |
58436-39-8 |
---|---|
Molecular Formula |
C2H5P |
Molecular Weight |
60.03 g/mol |
IUPAC Name |
ethenylphosphane |
InChI |
InChI=1S/C2H5P/c1-2-3/h2H,1,3H2 |
InChI Key |
SCESWTHQFQXGMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CP |
Origin of Product |
United States |
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